4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a thienopyrimidine core with a piperidine moiety, making it a valuable candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2, a potential target of similar compounds, is involved in the cell cycle regulation pathway . Inhibition of CDK2 can disrupt this pathway, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and low clearance , which could suggest favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to inhibit the growth of various cell lines . This suggests that 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes can influence biochemical reactions within the cell .
Cellular Effects
The compound’s effects on cells are primarily due to its ability to inhibit protein kinases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit protein kinases can lead to alterations in the phosphorylation status of proteins, thereby affecting their activity and the cellular processes they regulate .
Metabolic Pathways
The metabolic pathways that this compound is involved in are yet to be fully determined. Given its known interactions with protein kinases, it could potentially be involved in pathways related to cell growth, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with piperidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core but differs in the attached functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific combination of a thienopyrimidine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-17-10-8-9-15-27(17)23-20-16-21(18-11-4-2-5-12-18)28-24(20)26-22(25-23)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHXTLZXUYVZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.